N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide
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Overview
Description
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been investigated for their antibacterial activity . These molecules are known to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive way when used in conjunction with a cell-penetrating peptide .
Biochemical Pathways
Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Biochemical Analysis
Biochemical Properties
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound may interact with proteins involved in inflammatory pathways, potentially reducing inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered gene expression and metabolic changes . This compound may also exhibit cytotoxic effects on cancer cells, inhibiting their proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including liver toxicity and other organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic processes. For example, it may influence the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide typically involves the reaction of 4-isopropoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with butyric anhydride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide is unique due to its specific isopropoxyphenyl substitution, which imparts distinct biological activities and chemical properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOAJYRAXQLLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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